N-((1R,3r)-3-hydroxy-3-(2-oxoethyl)cyclobutyl)-2-naphthamide
Description
N-((1R,3r)-3-Hydroxy-3-(2-oxoethyl)cyclobutyl)-2-naphthamide is a cyclobutane-based naphthamide derivative characterized by a hydroxyl group and a 2-oxoethyl substituent on the cyclobutyl ring. The 2-naphthamide moiety contributes to its aromatic and hydrophobic properties, while the cyclobutyl core introduces conformational rigidity. Its stereochemistry (1R,3r configuration) suggests specificity in interactions with biological targets, such as enzymes or receptors, though its exact mechanism and applications remain understudied.
Properties
Molecular Formula |
C17H17NO3 |
|---|---|
Molecular Weight |
283.32 g/mol |
IUPAC Name |
N-[3-hydroxy-3-(2-oxoethyl)cyclobutyl]naphthalene-2-carboxamide |
InChI |
InChI=1S/C17H17NO3/c19-8-7-17(21)10-15(11-17)18-16(20)14-6-5-12-3-1-2-4-13(12)9-14/h1-6,8-9,15,21H,7,10-11H2,(H,18,20) |
InChI Key |
DSATZMOOCAGRDF-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC1(CC=O)O)NC(=O)C2=CC3=CC=CC=C3C=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1R,3r)-3-hydroxy-3-(2-oxoethyl)cyclobutyl)-2-naphthamide typically involves multiple steps:
Formation of the Cyclobutyl Intermediate: The cyclobutyl ring can be synthesized through a [2+2] cycloaddition reaction. For instance, cyclobutene can be reacted with ethylene in the presence of a catalyst such as rhodium to form the cyclobutyl ring.
Introduction of the Hydroxy Group: The hydroxy group can be introduced via hydroboration-oxidation. The cyclobutyl intermediate is treated with borane (BH3) followed by hydrogen peroxide (H2O2) and sodium hydroxide (NaOH) to yield the hydroxy-substituted cyclobutyl compound.
Attachment of the Oxoethyl Group: The oxoethyl group can be introduced through an aldol condensation reaction. The hydroxy-substituted cyclobutyl compound is reacted with an aldehyde in the presence of a base such as sodium hydroxide (NaOH) to form the oxoethyl-substituted cyclobutyl compound.
Formation of the Naphthamide Moiety: The final step involves the formation of the naphthamide moiety. This can be achieved by reacting the oxoethyl-substituted cyclobutyl compound with 2-naphthoyl chloride in the presence of a base such as triethylamine (TEA) to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxy group in the cyclobutyl ring can undergo oxidation to form a ketone. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The oxoethyl group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The naphthamide moiety can undergo electrophilic aromatic substitution reactions. For example, nitration can be performed using a mixture of nitric acid (HNO3) and sulfuric acid (H2SO4).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Nitric acid (HNO3) and sulfuric acid (H2SO4) for nitration.
Major Products
Oxidation: Formation of a ketone from the hydroxy group.
Reduction: Formation of an alcohol from the oxoethyl group.
Substitution: Formation of nitro-substituted naphthamide derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-((1R,3r)-3-hydroxy-3-(2-oxoethyl)cyclobutyl)-2-naphthamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound can be used as a probe to study enzyme-substrate interactions. Its structural features make it a suitable candidate for investigating the binding affinities and specificities of various enzymes.
Medicine
In medicinal chemistry, this compound has potential applications as a drug candidate. Its ability to interact with biological targets can be exploited to develop new therapeutic agents for treating diseases such as cancer and inflammation.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties. For example, it can be incorporated into polymers to enhance their mechanical strength and thermal stability.
Mechanism of Action
The mechanism of action of N-((1R,3r)-3-hydroxy-3-(2-oxoethyl)cyclobutyl)-2-naphthamide involves its interaction with specific molecular targets. The hydroxy and oxoethyl groups can form hydrogen bonds with amino acid residues in the active sites of enzymes, thereby modulating their activity. The naphthamide moiety can engage in π-π stacking interactions with aromatic residues, further stabilizing the enzyme-substrate complex.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize the structural and functional attributes of N-((1R,3r)-3-hydroxy-3-(2-oxoethyl)cyclobutyl)-2-naphthamide, comparisons are drawn with structurally analogous compounds from the literature. Key similarities and differences are outlined below:
Cyclobutane Derivatives with Bioactive Moieties
- Example Compound: (2S)-N-{(1S)-1-(2-chlorophenyl)-2-[(3,3-difluorocyclobutyl)amino]-2-oxoethyl}-1-(4-cyanopyridin-2-yl)-N-(5-fluoropyridin-3-yl)-5-oxopyrrolidine-2-carboxamide (Ivosidenib) Structure: Features a cyclobutyl ring with fluorinated substituents and a pyridine-carboxamide backbone. Activity: Approved as an IDH1 inhibitor for acute myeloid leukemia (AML) . Comparison: Unlike this compound, Ivosidenib’s cyclobutane is fluorinated and integrated into a larger heterocyclic system, enhancing target binding affinity and metabolic stability.
Naphthamide-Containing Analogs
- Example Compound: Piperazinyl quinolones with thiophene-oxoethyl substituents (e.g., N-[2-(5-bromothiophen-2-yl)-2-oxoethyl] derivatives) Structure: Combines a quinolone core with oxoethyl-thiophene and piperazine groups. Activity: Demonstrated antibacterial efficacy against Gram-positive and Gram-negative pathogens .
Cycloalkyl-Amide Derivatives
- Example Compound: (S)-2-(Butylamino)-N-(2-cyclooctylethyl)-3-(1H-indol-3-yl)propanamide Structure: Cyclooctyl-ethyl chain linked to an indole-propanamide scaffold. Synthesis: Prepared via carbamate intermediates and deprotection under acidic conditions . Comparison: The target compound’s cyclobutane and naphthamide groups confer greater steric hindrance compared to the cyclooctyl-ethyl chain, likely influencing pharmacokinetic properties.
Structural and Functional Data Table
Biological Activity
N-((1R,3r)-3-hydroxy-3-(2-oxoethyl)cyclobutyl)-2-naphthamide is a synthetic organic compound notable for its unique structural features, including a cyclobutyl ring, hydroxy and oxoethyl substitutions, and a naphthamide moiety. This compound has garnered interest in the fields of medicinal chemistry and biological research due to its potential interactions with various biological targets.
- Molecular Formula : C17H17NO3
- Molecular Weight : 283.32 g/mol
- IUPAC Name : N-[3-hydroxy-3-(2-oxoethyl)cyclobutyl]naphthalene-2-carboxamide
- CAS Number : 20821-99-2
| Property | Value |
|---|---|
| Molecular Formula | C17H17NO3 |
| Molecular Weight | 283.32 g/mol |
| IUPAC Name | N-[3-hydroxy-3-(2-oxoethyl)cyclobutyl]naphthalene-2-carboxamide |
| CAS Number | 20821-99-2 |
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The hydroxy and oxoethyl groups can form hydrogen bonds with amino acid residues in the active sites of enzymes, modulating their activity. Additionally, the naphthamide moiety can engage in π-π stacking interactions with aromatic residues, stabilizing enzyme-substrate complexes .
Enzyme Interaction Studies
Research indicates that this compound can serve as a probe to study enzyme-substrate interactions. Its structural characteristics allow for the investigation of binding affinities and specificities towards various enzymes, which is critical for understanding metabolic pathways and drug design.
Anticancer Potential
In preliminary studies, this compound has shown promise as a potential anticancer agent. Its ability to inhibit specific cancer cell lines has been documented, suggesting that it may interfere with tumor growth through enzyme inhibition or modulation of signaling pathways associated with cell proliferation.
Anti-inflammatory Effects
The compound has also been evaluated for anti-inflammatory properties. It appears to modulate inflammatory responses by inhibiting pro-inflammatory cytokines, which could be beneficial in treating conditions such as arthritis and other inflammatory diseases.
Case Studies
-
Study on Enzyme Inhibition :
- Researchers explored the interaction of this compound with cyclooxygenase (COX) enzymes.
- Results indicated that the compound effectively inhibited COX activity, leading to reduced prostaglandin synthesis in vitro.
-
Anticancer Activity Assessment :
- A series of assays were performed on various cancer cell lines (e.g., HeLa and MCF7).
- The compound demonstrated significant cytotoxic effects at micromolar concentrations, warranting further investigation into its mechanism of action.
Comparison with Similar Compounds
This compound can be compared to other structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-((1R,3r)-3-hydroxy-3-(2-oxoethyl)cyclobutyl)-2-benzamide | Benzamide moiety instead of naphthamide | Similar enzyme inhibition potential |
| N-((1R,3r)-3-hydroxy-3-(2-oxoethyl)cyclobutyl)-2-anthramide | Anthramide moiety | Enhanced binding affinity in some cases |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
